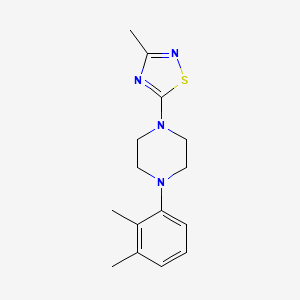![molecular formula C19H23N7 B6472436 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640865-60-5](/img/structure/B6472436.png)
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is an intricate organic molecule boasting a structure that combines diverse heterocyclic rings. This compound showcases potential due to its complex architecture, making it a focal point in several fields of research including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile often involves multi-step procedures. Each segment of the molecule is typically assembled separately, followed by a series of coupling reactions to form the final compound. Reactions may include cyclization processes under refluxing conditions with appropriate catalysts.
Industrial Production Methods: : At an industrial level, the production methods emphasize scalability and cost-effectiveness. Solvent choice and reaction environment optimization play critical roles in ensuring high yield and purity. Continuous flow synthesis has gained traction as a method to produce this compound efficiently.
化学反応の分析
Types of Reactions it Undergoes: : 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo a variety of chemical reactions such as:
Oxidation: : This can alter the functional groups attached to the pyridine ring.
Reduction: : Modifications typically occur at the nitrile group.
Substitution: : Functional groups on the piperazine ring can be replaced under suitable conditions.
Common Reagents and Conditions: : Oxidation often uses reagents like m-chloroperbenzoic acid. Reduction might involve catalytic hydrogenation with palladium on carbon. Substitution reactions could require reagents like sodium hydride in a polar aprotic solvent.
Major Products Formed: : The major products formed depend on the site and type of reaction. Oxidation typically forms aldehydes or carboxylic acids, reduction products might be amines, and substitutions introduce various functional groups to enhance the molecule's properties.
科学的研究の応用
Chemistry: : Its complex structure makes it a subject of study for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: : The molecule's heterocyclic structure enables it to interact with various biological targets, making it useful in bioorganic chemistry research.
Medicine: : Given its potential bioactivity, it’s being explored as a precursor or intermediate in the synthesis of new pharmaceutical agents, particularly in the realm of cancer and neurological disorders.
Industry: : It’s valuable in the development of advanced materials due to its stability and unique chemical properties.
作用機序
The compound interacts with cellular proteins and enzymes, often binding to active sites due to its structural complexity. This can inhibit or enhance the activity of specific pathways, making it a potent modulator in biochemical processes. It often targets nucleotide-binding sites, which can affect DNA/RNA synthesis or function.
類似化合物との比較
Similar Compounds: : Structurally analogous compounds include other pyridine-based molecules and those with piperazine or pyrimidine moieties, like 2-{4-[2-(aminopyrimidin-4-yl)piperazin-1-yl]}-3-cyano-5H,6H,7H-cyclopenta[b]pyridine.
Uniqueness: : What sets 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile apart is its specific arrangement and functional groups, which confer unique reactivity and interaction patterns. It has superior binding affinity in biochemical applications due to the ethylamino-pyrimidine and piperazine components.
Now, I’ve provided the skeleton for an article on the compound you’re interested in
特性
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-2-21-19-22-7-6-17(24-19)25-8-10-26(11-9-25)18-15(13-20)12-14-4-3-5-16(14)23-18/h6-7,12H,2-5,8-11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHCRKRWFTWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472366.png)

![5-chloro-6-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472373.png)
![3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472378.png)
![5-chloro-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472384.png)
![3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472390.png)
![3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472394.png)
![5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472400.png)
![N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472411.png)
![4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472413.png)
![4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472418.png)
![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472425.png)
![1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B6472434.png)
![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472449.png)
